3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate
Overview
Description
3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a pyrazolo[1,5-a]pyrimidine derivative that possesses a unique chemical structure, which makes it an attractive target for drug discovery research.
Mechanism of Action
The mechanism of action of 3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, this compound has been found to exhibit antiviral activity against various viruses, including influenza virus and HIV-1.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate is its unique chemical structure, which makes it an attractive target for drug discovery research. Moreover, this compound has been found to exhibit various biological activities, which makes it a potential candidate for the development of novel therapeutics. However, one of the major limitations of this compound is its low solubility, which makes it difficult to use in in vivo experiments.
Future Directions
There are several future directions for the research on 3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate. One of the potential directions is to investigate its potential as an anti-cancer agent. Moreover, further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. In addition, there is a need to develop more efficient synthesis methods for this compound, which can increase its availability for research purposes. Finally, the development of more soluble derivatives of this compound can improve its potential for in vivo experiments.
Scientific Research Applications
3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate has been extensively studied for its potential pharmaceutical applications. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been tested against a variety of cancer cell lines, and it has been found to inhibit cell growth and induce apoptosis in these cells. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-O-ethyl 7-O-methyl 5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-3-22-14(19)9-8-16-18-11(15(20)21-2)7-10(17-13(9)18)12-5-4-6-23-12/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXMYFZZYDOICF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(=O)OC)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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